5-(2-Nitrophenyl)-2-furaldehyde oxime
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Overview
Description
5-(2-Nitrophenyl)-2-furaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-2-furaldehyde oxime typically involves the reaction of 5-(2-nitrophenyl)-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions for a specified period, typically around 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-2-furaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of 5-(2-nitrophenyl)-2-furonitrile.
Reduction: Formation of 5-(2-aminophenyl)-2-furaldehyde oxime.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Nitrophenyl)-2-furaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a DNA photocleaver, which can be useful in photochemotherapy.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-2-furaldehyde oxime involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA strands, leading to photocleavage upon exposure to UV light. This property makes it a potential candidate for photochemotherapy . The nitro group can also undergo reduction to form reactive intermediates that can interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)-2-furoic acid: Similar structure but with a carboxylic acid group instead of an oxime.
2-Nitrophenylhydroxylamine: Contains a nitro group and hydroxylamine but lacks the furan ring.
5-(2-Aminophenyl)-2-furaldehyde oxime: Reduction product of 5-(2-Nitrophenyl)-2-furaldehyde oxime.
Uniqueness
This compound is unique due to the presence of both a nitro group and an oxime group attached to a furan ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
(NE)-N-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8N2O4/c14-12-7-8-5-6-11(17-8)9-3-1-2-4-10(9)13(15)16/h1-7,14H/b12-7+ |
InChI Key |
FTCIWFDLSSWXEP-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
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